A Comprehensive Technical Guide to the Physicochemical Properties of 4-(Dimethylamino)quinoline-2-carboxylic acid
A Comprehensive Technical Guide to the Physicochemical Properties of 4-(Dimethylamino)quinoline-2-carboxylic acid
Abstract
This technical guide provides an in-depth analysis of the physicochemical properties of 4-(Dimethylamino)quinoline-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. As a substituted quinoline carboxylic acid, its characteristics are governed by the interplay of its aromatic core, an acidic carboxyl group, and a basic dimethylamino substituent. This document consolidates available data on its chemical identity, structure, solubility, thermal properties, and spectroscopic profile. Furthermore, it outlines standard experimental protocols for the empirical determination of these key parameters, offering a framework for researchers. The insights presented herein are intended to support professionals in drug development and chemical research by providing a foundational understanding of this versatile molecular scaffold.
Introduction
Quinoline carboxylic acids are a well-established class of compounds recognized for their diverse biological activities and utility as building blocks in organic synthesis.[1][2] The core quinoline structure is a key pharmacophore found in numerous natural products and synthetic drugs.[3] The introduction of substituents onto this scaffold allows for the fine-tuning of its physicochemical and pharmacological properties. The subject of this guide, 4-(Dimethylamino)quinoline-2-carboxylic acid, incorporates a potent electron-donating group (dimethylamino) and an acidic carboxylic acid, creating a molecule with distinct electronic and acid-base characteristics. Understanding these properties is paramount for predicting its behavior in biological systems, designing formulation strategies, and developing synthetic applications.
Chemical Identity and Structure
The unambiguous identification of a compound is the cornerstone of scientific research. 4-(Dimethylamino)quinoline-2-carboxylic acid is defined by its specific molecular structure and associated identifiers.
Table 1: Core Compound Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 916450-76-5 | [4] |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [4][5] |
| Molecular Weight | 216.24 g/mol | [4] |
| Monoisotopic Mass | 216.08987 Da | [5] |
| Canonical SMILES | CN(C)C1=CC(=NC2=CC=CC=C21)C(=O)O | [4][5] |
| InChIKey | KPHFFKJCJLJIPB-UHFFFAOYSA-N | [5] |
The molecular structure, featuring a quinoline ring system substituted at the 4-position with a dimethylamino group and at the 2-position with a carboxylic acid, is depicted below.
Caption: 2D structure of 4-(Dimethylamino)quinoline-2-carboxylic acid.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various environments, from reaction flasks to physiological systems.
Physical State and Appearance
While specific vendor information is not universally available, compounds of this class are typically crystalline solids at room temperature. The extended conjugated system and the presence of the dimethylamino group may impart color, likely in the range of off-white to yellow or red. For example, the related compound 2-(4-(Dimethylamino)Phenyl)Quinoline-4-Carboxylic Acid is described as a red solid.[6]
Thermal Properties
The melting point for 4-(Dimethylamino)quinoline-2-carboxylic acid is not reported in the surveyed literature. However, related quinoline carboxylic acid analogs exhibit high melting points, often above 200 °C, reflecting a stable crystalline lattice.[7] Experimental determination via Differential Scanning Calorimetry (DSC) or a standard melting point apparatus is required for an accurate value.
Solubility Profile
The solubility of this compound is expected to be highly dependent on the pH of the solvent system due to its amphoteric nature.
-
Aqueous Solubility: Limited solubility is expected in neutral water. In acidic solutions (pH < 2), protonation of the quinoline and dimethylamino nitrogens would form a cation, likely increasing water solubility. In basic solutions (pH > 9), deprotonation of the carboxylic acid would form an anion, which should also enhance aqueous solubility.
-
Organic Solubility: The molecule is anticipated to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols (e.g., methanol, ethanol).[8] Solubility in nonpolar solvents like hexane is expected to be poor.
Table 2: Predicted and Expected Solubility
| Solvent | Expected Solubility | Rationale |
| Water (pH 7) | Low | Zwitterionic character with a large hydrophobic core. |
| Aqueous HCl (pH 2) | Moderate to High | Formation of a soluble cationic salt. |
| Aqueous NaOH (pH 10) | Moderate to High | Formation of a soluble anionic salt. |
| DMSO | High | Aprotic, polar solvent capable of dissolving a wide range of compounds.[8] |
| Methanol/Ethanol | Moderate | Polar, protic solvents that can hydrogen bond with the solute. |
| Chloroform | Low to Moderate | Moderate polarity; solubility may be limited. |
| Hexane | Very Low | Nonpolar solvent is incompatible with the polar functional groups. |
Acidity and Basicity (pKa)
The molecule possesses three functional groups that can participate in acid-base equilibria: the carboxylic acid (acidic), the quinoline ring nitrogen (basic), and the dimethylamino group nitrogen (basic).
-
Carboxylic Acid (pKa₁): Expected to be in the range of typical aromatic carboxylic acids (pKa ~ 3-5).
-
Quinoline Nitrogen (pKa₂): The pKa of the conjugate acid of quinoline is approximately 4.9.[9] The electronic effects of the other substituents will modulate this value.
-
Dimethylamino Nitrogen (pKa₃): The pKa of the conjugate acid of an aromatic dimethylamino group is typically around 5.
The interplay of these pKa values means the compound can exist as a cation, a neutral zwitterion, or an anion depending on the pH.
Caption: Predominant ionic species as a function of pH.
Lipophilicity (LogP)
The octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity. For 4-(Dimethylamino)quinoline-2-carboxylic acid, a predicted XlogP value of 2.2 is reported.[5] This moderate value suggests the compound has a balance of hydrophilic and lipophilic character, indicating it may have reasonable membrane permeability, a key factor in drug development.
Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment.
Mass Spectrometry (MS)
High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition. Predicted values for common adducts are crucial for interpreting experimental data.[5]
Table 3: Predicted m/z for Common Adducts
| Adduct | Predicted m/z |
| [M+H]⁺ | 217.09715 |
| [M+Na]⁺ | 239.07909 |
| [M-H]⁻ | 215.08259 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework. While experimental NMR data for this specific isomer is not available in the cited literature, data from structurally similar compounds can provide an instructive example. For instance, the ¹H NMR spectrum of 2-(4-(Dimethylamino)phenyl)quinoline-4-carboxylic acid in DMSO-d₆ shows characteristic signals for the aromatic protons of the quinoline and phenyl rings, as well as a singlet for the dimethylamino group.[6] For the target compound, one would expect to see distinct signals for the protons on the quinoline core and a singlet around 3.0 ppm for the six protons of the N(CH₃)₂ group. The ¹³C NMR would similarly show distinct resonances for the aromatic, carboxyl, and methyl carbons.
UV-Vis Spectroscopy
The quinoline ring system is a strong chromophore. The UV-Vis absorption spectrum is expected to show multiple bands characteristic of π-π* transitions within the aromatic system.[10] The presence of the electron-donating dimethylamino group is likely to cause a bathochromic (red) shift of the longest wavelength absorption band compared to the unsubstituted quinoline-2-carboxylic acid.[11] The position of these absorption maxima can be sensitive to solvent polarity, a phenomenon known as solvatochromism.[12][13]
Experimental Protocols & Workflows
To ensure scientific integrity, predicted properties must be confirmed by empirical data. The following section outlines standard methodologies for characterizing the key physicochemical properties.
Protocol for Solubility Determination (Shake-Flask Method)
-
Preparation: Add an excess amount of the solid compound to a known volume of the solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the excess, undissolved solid.
-
Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
Calculation: The solubility is expressed in units such as mg/mL or mol/L.
Protocol for pKa Determination (Potentiometric Titration)
-
Sample Preparation: Accurately weigh and dissolve a sample of the compound in a solvent mixture, typically water with a co-solvent like methanol or DMSO to ensure complete dissolution.
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Acid-Base Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to protonate all basic sites, followed by titration with a standardized strong base (e.g., 0.1 M NaOH). Record the pH value after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Multiple inflection points will be observed for this polyprotic compound.
General Workflow for Compound Characterization
The logical flow for a comprehensive characterization of a novel compound is depicted below.
Caption: Standard experimental workflow for compound characterization.
Conclusion
4-(Dimethylamino)quinoline-2-carboxylic acid is an amphoteric, moderately lipophilic molecule with a defined chemical structure. Its key physicochemical properties, including its pH-dependent solubility and distinct spectroscopic signature, are dictated by its quinoline core and functional group substituents. While many properties can be predicted computationally, this guide underscores the necessity of empirical validation through standardized experimental protocols. The comprehensive data presented here serves as a critical resource for researchers leveraging this compound in drug discovery, chemical biology, and materials science, enabling more informed experimental design and application.
References
-
Mohammadi, Z., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega. [Link]
-
PubChem. (n.d.). 4-(dimethylamino)quinoline-2-carboxylic acid. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). CID 10511722. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Ghosh, K., & Sahoo, S. K. (2008). Quinoline based receptor in fluorometric discrimination of carboxylic acids. arkivoc. [Link]
-
The Royal Society of Chemistry. (n.d.). 4-(Dimethylamino)pyridine-Catalyzed Iodolactonization of γ,δ-Unsaturated Carboxylic Acids. Retrieved January 21, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Quinoline-4-carboxylic acid, 2-ethoxy, 2-(diethylaminoethyl)amide. Retrieved January 21, 2026, from [Link]
-
Luchini, C., et al. (2015). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]
-
Ghosh, K., & Sahoo, S. K. (2008). Quinoline based receptor in fluorometric discrimination of carboxylic acids. PMC. [Link]
-
ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]
-
PubChem. (n.d.). Quinaldic Acid. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]
-
Baghdad Science Journal. (2014). Mixed Ligand Complexes of quinoline-2-carboxylic acid and 4,4-dimethyl-2,2-bipyridyl. [Link]
-
ResearchGate. (n.d.). UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). 4-Quinolinecarboxylic acid. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Molecules. [Link]
-
mVOC 4.0. (n.d.). Quinoline. Retrieved January 21, 2026, from [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biosynth.com [biosynth.com]
- 5. PubChemLite - 4-(dimethylamino)quinoline-2-carboxylic acid (C12H12N2O2) [pubchemlite.lcsb.uni.lu]
- 6. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 7. Page loading... [wap.guidechem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. mVOC 4.0 [bioinformatics.charite.de]
- 10. researchgate.net [researchgate.net]
- 11. Quinoline based receptor in fluorometric discrimination of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Quinoline based receptor in fluorometric discrimination of carboxylic acids [beilstein-journals.org]
- 13. UV Properties and Loading into Liposomes of Quinoline Derivatives [mdpi.com]
